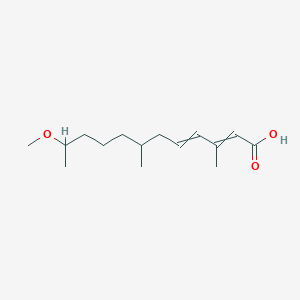
11-Methoxy-3,7-dimethyldodeca-2,4-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Methoxy-3,7-dimethyldodeca-2,4-dienoic acid is an organic compound with the molecular formula C15H26O3 . This compound is characterized by its unique structure, which includes a methoxy group, two methyl groups, and a dodecadienoic acid backbone. It is a sesquiterpenoid, a class of terpenes that consist of three isoprene units .
Métodos De Preparación
The synthesis of 11-Methoxy-3,7-dimethyldodeca-2,4-dienoic acid involves several steps, typically starting with the preparation of the dodecadienoic acid backbone. The methoxy and methyl groups are then introduced through various chemical reactions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Análisis De Reacciones Químicas
11-Methoxy-3,7-dimethyldodeca-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
11-Methoxy-3,7-dimethyldodeca-2,4-dienoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 11-Methoxy-3,7-dimethyldodeca-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. It has been shown to interact with nuclear receptor coactivator 2, retinoic acid receptor RXR-beta, and oxysterols receptor LXR-alpha. These interactions can regulate gene expression and influence various biological processes .
Comparación Con Compuestos Similares
11-Methoxy-3,7-dimethyldodeca-2,4-dienoic acid can be compared with other similar compounds, such as:
11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid: This compound has an additional methyl group, which can influence its chemical properties and reactivity.
Methoprene: This compound is an isopropyl ester of a similar dodecadienoic acid structure and is used as an insect growth regulator. The uniqueness of this compound lies in its specific structure and the presence of the methoxy and methyl groups, which can influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
90165-20-1 |
|---|---|
Fórmula molecular |
C15H26O3 |
Peso molecular |
254.36 g/mol |
Nombre IUPAC |
11-methoxy-3,7-dimethyldodeca-2,4-dienoic acid |
InChI |
InChI=1S/C15H26O3/c1-12(8-6-10-14(3)18-4)7-5-9-13(2)11-15(16)17/h5,9,11-12,14H,6-8,10H2,1-4H3,(H,16,17) |
Clave InChI |
WGAHINNWQAOLFH-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(C)OC)CC=CC(=CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


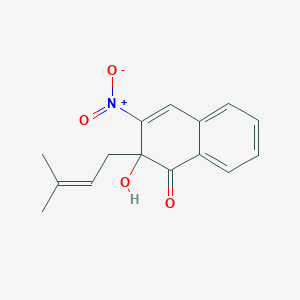
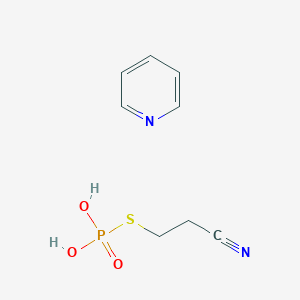

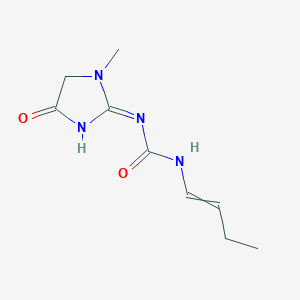
![3-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14375096.png)
![3-[(4-Methylphenyl)methyl]pentane-2,4-dione](/img/structure/B14375097.png)


![1-[Hydroxy(phenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14375118.png)
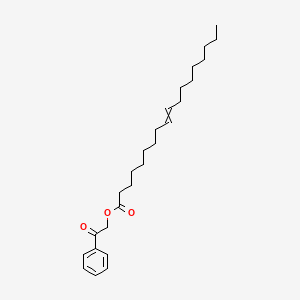
![6-Methoxy-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14375128.png)

![3,3-Bis[(4-methoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375134.png)
![1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14375136.png)
